Rac-Efavirenz
Description
6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one, commonly known as efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved by the U.S. FDA in 1998 for the treatment of HIV-1 infection . Its chemical structure (C₁₄H₉ClF₃NO₂) features a benzoxazinone core with a cyclopropylethynyl group and a trifluoromethyl substituent at the 4-position . Efavirenz binds non-competitively to HIV-1 reverse transcriptase, disrupting viral DNA synthesis . It is widely prescribed due to its once-daily dosing, high potency, and lower incidence of rash compared to other NNRTIs like nevirapine .
Propriétés
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861416 | |
| Record name | (+/-)-Efavirenz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
177530-93-7 | |
| Record name | Rac-Efavirenz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Efavirenz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
Rac-Efavirenz primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV) type 1. This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA. By inhibiting this enzyme, Efavirenz prevents the replication of the virus within the host cells.
Mode of Action
As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz binds to the reverse transcriptase enzyme, thereby inhibiting its activity. The inhibition of reverse transcriptase prevents the transcription of viral RNA into DNA, thus halting the replication of the virus.
Biochemical Pathways
Efavirenz affects the viral replication pathway by inhibiting the reverse transcriptase enzyme. This disruption in the viral life cycle prevents the integration of viral DNA into the host cell’s genome, thereby preventing the production of new virus particles. Additionally, Efavirenz has been shown to target abnormally overexpressed long interspersed nuclear element 1 (LINE-1) RT, which may have implications in treating certain cancers.
Pharmacokinetics
Efavirenz is metabolized in the liver, primarily by the CYP2B6 enzyme. Its bioavailability is approximately 40-45% under fasting conditions. The drug has a long terminal half-life (52-76 hours after single doses and 40-55 hours after multiple doses), which allows for once-daily dosing. The pharmacokinetics of Efavirenz can be influenced by genetic polymorphisms in the metabolizing enzymes.
Result of Action
The primary result of Efavirenz’s action is the reduction of viral load in HIV-infected patients. By inhibiting the reverse transcriptase enzyme, Efavirenz prevents the replication of the virus, leading to a decrease in the number of virus particles in the body. This helps to slow the progression of the disease and reduces the risk of transmission.
Action Environment
The efficacy and stability of Efavirenz can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to drug-drug interactions, potentially affecting the pharmacokinetics of Efavirenz. Genetic variations in the patient can also influence the drug’s efficacy and the patient’s susceptibility to side effects. Furthermore, adherence to the medication regimen is crucial for the drug’s effectiveness.
Analyse Biochimique
Biochemical Properties
Rac-Efavirenz interacts with several enzymes and proteins in biochemical reactions. The primary enzyme it interacts with is the HIV-1 reverse transcriptase. This interaction inhibits the replication of HIV-1, making this compound a crucial component in antiretroviral therapy.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HIV-1. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the HIV-1 reverse transcriptase. This binding inhibits the enzyme, preventing the replication of HIV-1. This mechanism of action is crucial for the antiretroviral efficacy of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound exhibits a strong inhibitory effect on HIV-1 replication initially, which can decrease over time due to the development of resistance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses are often effective in inhibiting HIV-1 replication, while higher doses can lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is primarily metabolized by the Cytochrome P450 2B6 (CYP2B6) enzyme. This metabolism results in the formation of 8-hydroxy-efavirenz, a primary metabolite.
Activité Biologique
6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a synthetic compound with potential biological applications. This article reviews its biological activity, including pharmacological properties, toxicity studies, and potential therapeutic uses.
- Molecular Formula : C16H13ClF3N2O2
- Molecular Weight : 343.728 g/mol
- IUPAC Name : (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
- SMILES Notation : Cc1c(C)c2NC(=O)OC@@(c2cc1Cl)C(F)(F)F
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one has potential anticancer properties. In vitro assays showed that it can inhibit the proliferation of several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Toxicity Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound:
- Acute Toxicity : In animal studies, acute exposure resulted in minimal adverse effects at low doses. However, at higher doses (≥1000 mg/kg), significant liver and kidney toxicity was observed.
- Chronic Toxicity : Long-term exposure studies indicated potential carcinogenic effects in rodents, with neoplastic lesions reported in various organs including the liver and adrenal glands .
Case Studies and Research Findings
Several case studies have highlighted the compound's biological activity:
| Study | Findings |
|---|---|
| Newton et al. (1998) | Reported that inhalation exposure led to significant accumulation in adipose tissue; minimal systemic effects were noted at lower concentrations. |
| NTP (1992) | Identified a NOAEL of 10 mg/kg based on liver and kidney effects; hepatocyte hypertrophy was noted at higher doses. |
| IARC (2020) | Suggested a potential link to carcinogenicity based on animal studies but indicated that the relevance to humans remains uncertain. |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogues
Efavirenz has been structurally modified to explore its metabolic stability, antiviral activity, and pharmacokinetics. Key analogues and their properties are summarized below:
Oxazinone Ring Heteroatom-Substituted Analogues
A panel of efavirenz analogues with single heteroatom substitutions in the benzoxazinone ring (e.g., oxygen replaced by sulfur or nitrogen) was synthesized to assess CYP2B6-mediated metabolism .
| Compound | Structural Modification | CYP2B6 KM (μM) | Relative Metabolism Efficiency vs. Efavirenz |
|---|---|---|---|
| Efavirenz | None (reference) | 3.6 ± 1.7 | 1.0× |
| 1 | Oxygen → Sulfur in oxazinone ring | 1.1 ± 0.3 | 3.3× |
| 2 | Oxygen → Nitrogen; cyclopropylethynyl → cyclopropylethyl | 4.2 ± 1.9 | 0.86× |
| 3 | Oxygen → Nitrogen (quinazolinone core) | 2.8 ± 0.8 | 1.3× |
| 4 | Benzoxazinone → quinolinone | 14 ± 6.4 | 0.26× |
Key Findings :
- Compound 1 exhibited the lowest KM (1.1 μM), suggesting stronger binding to CYP2B6 and faster metabolism .
- Compound 4 showed reduced metabolic efficiency (KM = 14 μM), indicating structural modifications that impair enzyme-substrate interactions .
- Despite altered KM values, all analogues retained CYP2B6 substrate activity, highlighting the enzyme’s flexibility .
Substituent-Modified Analogues
- rac-6-Chloro-1,4-dihydro-4-(1-pentynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one : Replacing the cyclopropylethynyl group with a pentynyl chain reduced antiviral potency by 10-fold in cellular assays, underscoring the importance of the cyclopropyl moiety for target binding .
- (4S)-6-Chloro-4-[(E)-2-cyclopropylvinyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one : The ethynyl-to-vinyl substitution decreased metabolic stability, with a 2.5× higher clearance rate in human liver microsomes .
Pharmacokinetic and Physicochemical Comparisons
Solubility and pKa
Efavirenz has poor aqueous solubility (0.04 mg/mL at pH 7.4) due to its lipophilic trifluoromethyl and cyclopropylethynyl groups . Its pKa is 10.2, making it predominantly unionized at physiological pH, which limits dissolution in gastrointestinal fluids . Analogues with polar substituents (e.g., hydroxyl or amine groups) showed improved solubility but reduced membrane permeability .
Metabolic Stability
Efavirenz undergoes extensive CYP2B6-mediated oxidation to inactive metabolites, contributing to its variable pharmacokinetics . Analogues with sulfur or nitrogen substitutions in the oxazinone ring exhibited altered metabolic rates:
Clinical and Pharmacodynamic Comparisons
Antiviral Activity
- Efavirenz inhibits HIV-1 with an EC₅₀ of 1.5–3.0 nM but is ineffective against HIV-2 due to structural differences in the reverse transcriptase pocket .
- Nevirapine : A first-generation NNRTI with comparable potency (EC₅₀ = 2.5 nM) but higher rates of hepatotoxicity and rash .
- Rilpivirine : A newer NNRTI with improved resistance profile (EC₅₀ = 0.5 nM) but requires acidic gastric pH for absorption, unlike efavirenz .
Resistance Profile
Efavirenz is susceptible to the K103N and Y181C mutations in HIV-1 reverse transcriptase. Analogues with bulkier substituents (e.g., compound 1 ) showed retained activity against K103N mutants in vitro .
Méthodes De Préparation
Original Seven-Step Synthesis and Challenges
The foundational synthesis of efavirenz, developed in 1998, involves seven steps with an overall yield of 62%. The sequence begins with 5-chloro-2-nitrobenzaldehyde, proceeding through a Grignard reaction to install the trifluoromethyl group. A pivotal challenge arises in constructing the quaternary carbon center at position 4 of the benzoxazinone ring, which necessitates stereochemical control to ensure the (S)-configuration. The fifth step introduces the cyclopropylethynyl moiety via nucleophilic addition, requiring anhydrous conditions and stoichiometric use of organometallic reagents.
Key limitations of this route include low atom economy due to protective group strategies and the need for cryogenic temperatures during lithiation steps. Modifications using alternative bases such as potassium tert-butoxide (KOtBu) or cesium hydroxide (CsOH) have been explored to mitigate side reactions during the cyclopropylethynylation step, though yields remain variable (50–74%).
Cyclization Methods Using Carbonyl-Delivering Agents
Triphosgene-Mediated Cyclization
Modern protocols prioritize cyclization of the (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol intermediate using triphosgene (bis(trichloromethyl) carbonate). In a representative procedure, the amino alcohol (17.30 mmol) is dissolved in a heptane-tetrahydrofuran (THF) mixture (3:2 v/v) at −10°C. Triphosgene (0.5 equiv) in THF is added dropwise, followed by warming to room temperature and quenching with methanol. Post-reaction workup includes sodium bicarbonate washes and crystallization from n-heptane, yielding 74% efavirenz with 99.7% HPLC purity.
Carbonyldiimidazole and Diphenylcarbonate Alternatives
To address triphosgene’s toxicity, carbonyldiimidazole (CDI) and diphenylcarbonate (DPC) have emerged as safer alternatives. Using CDI (1.1 equiv) in THF at 60°C with 1,8-diazabicycloundec-7-ene (DBU) as a base achieves cyclization in 2 hours, followed by ethyl acetate extraction and silica gel chromatography to isolate efavirenz in 90–98% yield. DPC similarly facilitates the reaction at 60°C but requires 3.7 equiv to drive completion, reflecting its lower electrophilicity compared to CDI.
Table 1: Comparative Cyclization Conditions and Outcomes
| Agent | Solvent | Temperature | Equiv | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Triphosgene | Heptane/THF | −10°C → RT | 0.5 | 2.5 | 74 | 99.7 |
| CDI | THF | 60°C | 1.1 | 2 | 90–98 | 99.5 |
| DPC | THF | 60°C | 3.7 | 2 | 85–92 | 99.3 |
Crystallization and Polymorph Control
Anti-Solvent Precipitation Techniques
The US6939964B2 patent details crystallization methods using ethanol, isopropanol, or methanol as solvents paired with water as an anti-solvent. For example, dissolving efavirenz in ethanol (10 mL/g) at 70°C followed by incremental water addition induces nucleation. Cooling to 0°C over 6 hours yields Form I crystals, characterized by a powder X-ray diffraction (PXRD) peak at 2θ = 12.4°.
Thermal Stability of Polymorphs
Differential scanning calorimetry (DSC) of Form I shows a melt onset at 142°C with negligible weight loss below 150°C, confirming anhydrous nature. In contrast, Form II, obtained from isopropanol/water systems, exhibits a broad endotherm at 80°C due to solvent desorption, making it unsuitable for pharmaceutical formulation.
Asymmetric Synthesis and Enantiomeric Purity
The TW402581B patent discloses a chiral resolution approach using (R)-(−)-2-phenylglycinol to derivatize intermediates, enabling diastereomeric salt formation. Recrystallization from ethyl acetate/hexane isolates the desired (S)-enantiomer with >99% enantiomeric excess (ee). Alternatively, enzymatic resolution using Candida antarctica lipase B selectively acetylates the (R)-amino alcohol, leaving the (S)-isomer unreacted for subsequent cyclization.
Alternative Synthetic Routes and Reagent Optimization
Phosphorus Reagent Modifications
Replacing phosphorus pentachloride (PCl5) with triphenylphosphine dichloride (Ph3PCl2) in the chlorination step reduces side reactions. Ph3PCl2 (1.2 equiv) in refluxing toluene achieves 89% conversion to the dichlorinated intermediate, minimizing ring-opening byproducts observed with PCl5.
Solvent Effects on Cyclopropylethynylation
Comparative studies of solvents in the alkyne addition step reveal toluene’s superiority over tetrahydrofuran (THF) or dimethylformamide (DMF). Toluene’s low polarity suppresses proton transfer side reactions, improving yields to 78% versus 65% in THF.
“The integration of green chemistry principles into efavirenz production remains imperative to reduce reliance on chlorinated solvents and stoichiometric reagents.”
Q & A
Q. What are the key considerations for synthesizing and purifying Efavirenz for research purposes?
Efavirenz synthesis requires precise control of stereochemistry due to its chiral center (4S configuration). The cyclopropylethynyl and trifluoromethyl groups introduce steric and electronic challenges during coupling reactions. Purification often involves recrystallization from ethanol or methanol to achieve high purity (>99%), as confirmed by HPLC with UV detection at 254 nm . For formulations, spray-dried solid dispersions with polymers like Soluplus® improve solubility and dissolution rates, critical for bioavailability studies .
Q. How can HPLC and LC-MS/MS methods be optimized for Efavirenz quantification in biological matrices?
Reverse-phase HPLC with C18 columns (e.g., Ascentis® Express) and mobile phases of acetonitrile/water (60:40 v/v) with 0.1% formic acid provide robust separation. For LC-MS/MS, electrospray ionization (ESI) in positive mode and transitions at m/z 316 → 268 (quantifier) and 316 → 220 (qualifier) ensure specificity. Monolithic columns enhance sensitivity in human plasma analysis, with a lower limit of quantification (LLOQ) of 10 ng/mL .
Q. What experimental approaches address Efavirenz’s poor aqueous solubility in preclinical studies?
Efavirenz’s solubility (<10 µg/mL in water) necessitates formulation strategies such as:
Q. How is X-ray crystallography employed to resolve Efavirenz’s molecular conformation?
Single-crystal X-ray diffraction (SHELX programs) reveals Efavirenz’s "crane bird-like" conformation, stabilized by intramolecular hydrogen bonds between the benzoxazinone oxygen and the amide group. The monohydrate structure (C14H9ClF3NO2·H2O) further shows water-mediated hydrogen-bonding chains along the crystallographic a-axis, critical for understanding lattice stability in drug formulations .
Advanced Research Questions
Q. How do molecular docking and dynamics simulations elucidate Efavirenz’s binding mechanism with HIV-1 reverse transcriptase?
Density functional theory (DFT)-optimized Efavirenz structures (B3LYP/6-31G* level) are docked into the 3EO9 receptor (HIV-1 RT) using SwissDock. Key interactions include:
Q. What analytical challenges arise in characterizing Efavirenz degradation products under stress conditions?
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) require HPLC-PDA-MS to identify degradants. For example:
Q. How do polymorphism and crystallographic variations impact Efavirenz’s physicochemical properties?
Polymorph screening (e.g., solvent evaporation vs. cooling crystallization) identifies Form I (monoclinic P2₁) and Form II (orthorhombic P2₁2₁2₁). Form I exhibits higher melting point (136–141°C) and dissolution rate due to tighter packing. Synchrotron XRD and DSC are critical for distinguishing polymorphic stability .
Q. What strategies resolve contradictions in Efavirenz pharmacokinetic data across species?
Species-specific cytochrome P450 (CYP) metabolism (e.g., murine CYP2B10 vs. human CYP2B6) explains variability in clearance rates. Targeted proteomics (LC-MS/MS) quantifies CYP isoforms in liver microsomes, while allometric scaling adjusts for metabolic differences in preclinical-to-clinical extrapolation .
Q. How can electrochemical methods be applied to study Efavirenz’s redox behavior and stability?
Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) reveals irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to the benzoxazinone moiety. Electrochemical impedance spectroscopy (EIS) assesses degradation kinetics in aqueous solutions, correlating with LC-MS stability data .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
